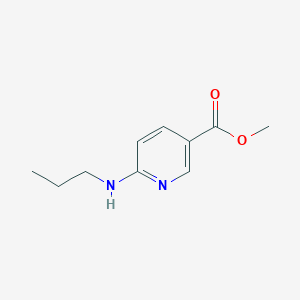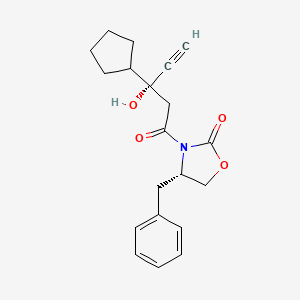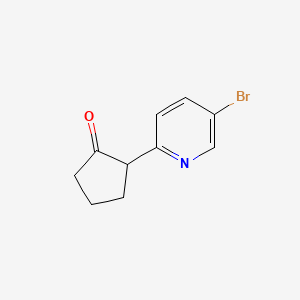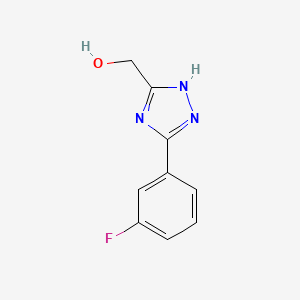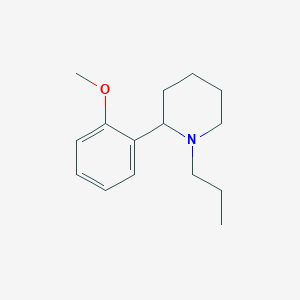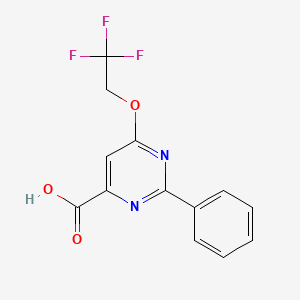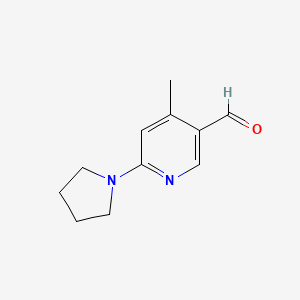
4-Methyl-6-(pyrrolidin-1-yl)nicotinaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-6-(pyrrolidin-1-yl)nicotinaldehyde is an organic compound with the molecular formula C11H14N2O. It is a derivative of nicotinaldehyde, featuring a pyrrolidine ring attached to the 6-position of the nicotinaldehyde structure and a methyl group at the 4-position. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-(pyrrolidin-1-yl)nicotinaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with nicotinaldehyde as the primary starting material.
Formation of Pyrrolidine Derivative: Nicotinaldehyde undergoes a reaction with pyrrolidine to form 6-(pyrrolidin-1-yl)nicotinaldehyde.
Methylation: The final step involves the methylation of the 4-position of the nicotinaldehyde ring to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-6-(pyrrolidin-1-yl)nicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The pyrrolidine ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Oxidation: 4-Methyl-6-(pyrrolidin-1-yl)nicotinic acid.
Reduction: 4-Methyl-6-(pyrrolidin-1-yl)nicotinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Methyl-6-(pyrrolidin-1-yl)nicotinaldehyde has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules and as an intermediate in various chemical reactions.
Biology: It is studied for its potential biological activities, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in the treatment of various diseases, including its role as an inhibitor of specific enzymes or receptors.
Industry: It is used in the production of pharmaceuticals and other fine chemicals, serving as a building block for more complex compounds.
Wirkmechanismus
The mechanism of action of 4-Methyl-6-(pyrrolidin-1-yl)nicotinaldehyde involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may target specific enzymes, receptors, or proteins involved in cellular processes.
Pathways Involved: The compound can modulate various biochemical pathways, leading to changes in cellular function and activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-(1-Pyrrolidinyl)nicotinaldehyde: Lacks the methyl group at the 4-position.
2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde: Contains a methoxy group instead of a methyl group.
6-(2,6-Dimethylmorpholino)nicotinaldehyde: Contains a dimethylmorpholino group instead of a pyrrolidine ring.
Uniqueness
4-Methyl-6-(pyrrolidin-1-yl)nicotinaldehyde is unique due to the presence of both the methyl group at the 4-position and the pyrrolidine ring at the 6-position. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C11H14N2O |
|---|---|
Molekulargewicht |
190.24 g/mol |
IUPAC-Name |
4-methyl-6-pyrrolidin-1-ylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C11H14N2O/c1-9-6-11(12-7-10(9)8-14)13-4-2-3-5-13/h6-8H,2-5H2,1H3 |
InChI-Schlüssel |
DMNRGXGNISFZER-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC=C1C=O)N2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,7-Dihydro-[1,2,4]triazolo[4,3-a]pyridin-8(5H)-one](/img/structure/B11791697.png)
![2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B11791706.png)
![(R)-1-(1-Cyclopentyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B11791710.png)


![2-Chloro-9-(trifluoromethyl)-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11791717.png)
